

# Technical Support Center: Validating Your CCL27 Antibody

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## Compound of Interest

Compound Name: CCL27

Cat. No.: B1577586

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Welcome to the technical support center for **CCL27** antibody validation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully validating the specificity of their **CCL27** antibodies for various applications.

## Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate the specificity of my **CCL27** antibody?

A1: To validate your **CCL27** antibody, you should start with a combination of positive and negative controls. Use cell lines or tissues known to express **CCL27** (e.g., human keratinocytes) as a positive control and a cell line with very low or no expression as a negative control.<sup>[1][2]</sup> The most robust negative control is a knockout cell line or tissue from a knockout animal model where the **CCL27** gene has been genetically ablated.<sup>[3][4]</sup>

Q2: Which experimental techniques are recommended for **CCL27** antibody validation?

A2: The recommended techniques depend on your intended application. Key methods include:

- Western Blot (WB): To verify the antibody detects a protein of the correct molecular weight.
- Enzyme-Linked Immunosorbent Assay (ELISA): For quantitative detection of **CCL27**.
- Immunohistochemistry (IHC): To confirm specific staining in the expected cell types and subcellular location within tissue samples.<sup>[5]</sup>

- Flow Cytometry: To identify **CCL27**-expressing cell populations.[6]

Q3: What is the expected molecular weight of **CCL27** in a Western Blot?

A3: The predicted molecular mass of human **CCL27** is approximately 10.1 kDa.[7]

Q4: In which tissues and cell types is **CCL27** typically expressed?

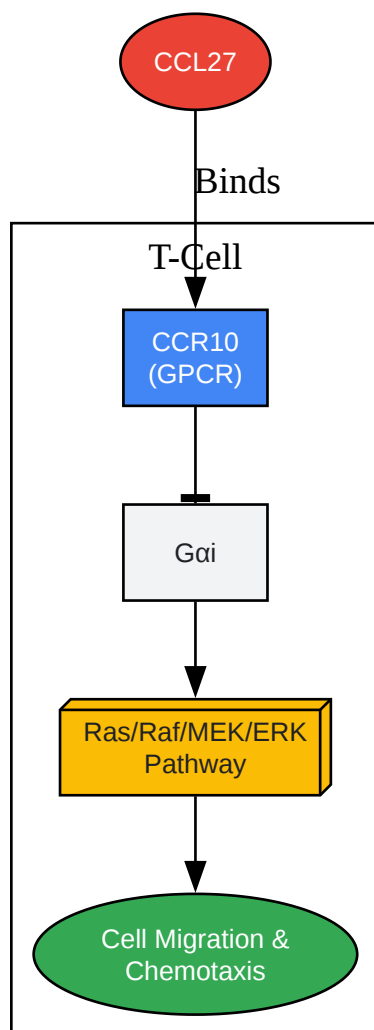
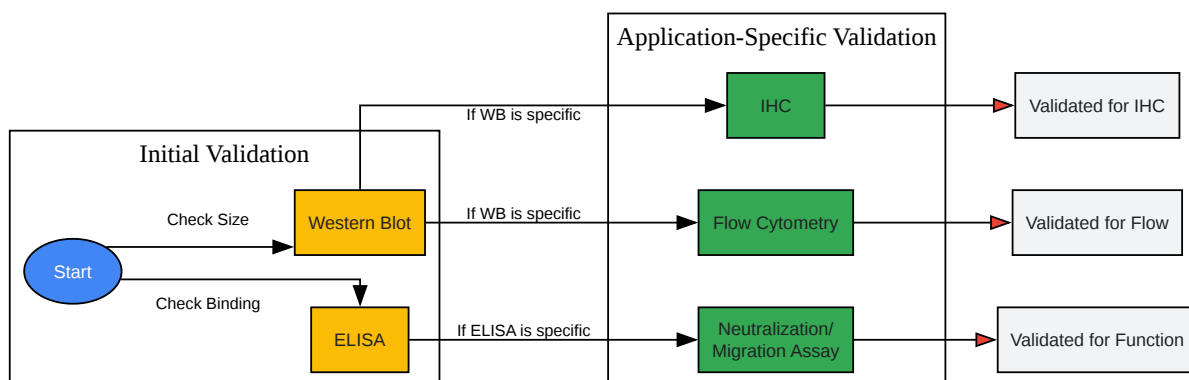
A4: **CCL27**, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is primarily expressed by keratinocytes in the epidermis.[8][9][10] Its expression is crucial for T-cell homing to the skin.[11]

Q5: What is the primary signaling pathway activated by **CCL27**?

A5: **CCL27** binds to its receptor, CCR10, which is expressed on skin-homing T-cells.[9][12] This interaction can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, playing a role in cell migration and invasion.[10]

## Experimental Validation Workflows & Protocols

A critical aspect of antibody validation is a well-defined experimental workflow. Below is a generalized workflow for antibody validation.



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